molecular formula C18H25N7O2S2 B2856731 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-61-3

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2856731
CAS No.: 850914-61-3
M. Wt: 435.57
InChI Key: ZPSPLYYOEFGMIF-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H25N7O2S2 and its molecular weight is 435.57. The purity is usually 95%.
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Biological Activity

The compound 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex derivative that incorporates the thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the purine and thiadiazole frameworks. The process often includes:

  • Formation of the Thiadiazole Moiety : Using 2-mercapto-5-methyl-1,3,4-thiadiazole as a starting material.
  • Alkylation Reactions : Employing alkylating agents to introduce various substituents.
  • Purification : The final product is purified through techniques such as column chromatography.

Biological Activity Overview

The biological activities of this compound stem primarily from the presence of the thiadiazole ring and its interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this structure have shown IC50 values ranging from 0.280.28 to 1010 μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
Cell LineIC50 Value (μg/mL)
HCT1163.29
H46010
MCF-70.28

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Thiadiazole derivatives have been shown to inhibit the growth of several microorganisms:

  • Inhibition Studies : Compounds have shown effective inhibition against Staphylococcus aureus and Candida albicans with varying degrees of effectiveness .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
  • Receptor Interaction : The structural features allow binding to specific receptors involved in cell proliferation and apoptosis.

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

Study 1: Anticancer Activity

A study evaluated a series of thiadiazole derivatives for their anticancer properties against human cancer cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of various thiadiazole compounds against common pathogens. Results showed that compounds with certain substituents exhibited higher inhibition rates compared to standard antibiotics .

Properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2S2/c1-11-5-7-24(8-6-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)9-10-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPLYYOEFGMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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